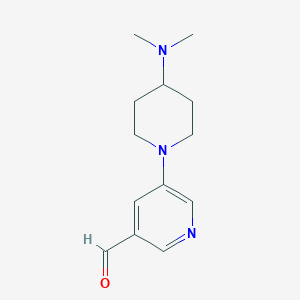

5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde typically involves the reaction of nicotinaldehyde with 4-(dimethylamino)piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group in 5-(4-(dimethylamino)piperidin-1-yl)nicotinaldehyde undergoes oxidation to form carboxylic acid derivatives. Common oxidizing agents include:

| Reagent | Product | Conditions |

|---|---|---|

| PCC (Pyridinium chlorochromate) | 5-(4-(Dimethylamino)piperidin-1-yl)nicotinic acid | Mild, anhydrous solvents (e.g., dichloromethane) |

| KMnO₄ | 5-(4-(Dimethylamino)piperidin-1-yl)nicotinic acid | Aqueous acidic conditions |

Key Findings :

-

Oxidation preserves the piperidine-dimethylamino scaffold while converting the aldehyde to a carboxylic acid, useful for further derivatization in medicinal chemistry .

Reduction Reactions

The aldehyde moiety is reduced to a primary alcohol using borohydride reagents:

| Reagent | Product | Yield |

|---|---|---|

| NaBH₄ | 5-(4-(Dimethylamino)piperidin-1-yl)nicotinyl alcohol | High (≥85%) |

| LiAlH₄ | 5-(4-(Dimethylamino)piperidin-1-yl)nicotinyl alcohol | Moderate (60–70%) |

Mechanistic Insight :

-

Reduction proceeds via hydride transfer to the aldehyde carbonyl, forming a stable alcohol without affecting the tertiary amine group .

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions to form imines, hydrazones, or oximes:

| Nucleophile | Product Type | Example Reagent |

|---|---|---|

| Hydroxylamine | Oxime | NH₂OH·HCl |

| Hydrazines | Hydrazone | NH₂NH₂ (hydrazine hydrate) |

Applications :

-

Oxime formation is critical for creating bioisosteres in drug design, enhancing metabolic stability .

Condensation Reactions

The aldehyde engages in Knoevenagel condensations with active methylene compounds:

| Substrate | Product | Catalyst |

|---|---|---|

| Malononitrile | α,β-Unsaturated nitrile derivative | Piperidine/AcOH |

| Cyclic ketones | Fused heterocyclic systems | Ethanol, reflux |

Research Example :

-

Condensation with 2-(1H-pyrrol-1-yl)aniline under acidic conditions yields pyrrolo[1,2-a]quinoxaline derivatives, relevant to kinase inhibitor synthesis .

Alkylation via Amine Reactivity

The dimethylamino group on the piperidine ring undergoes alkylation or acylation:

| Reaction Type | Reagent | Product |

|---|---|---|

| Alkylation | Methyl iodide | Quaternary ammonium salt |

| Acylation | Acetyl chloride | N-Acetyl-piperidine derivative |

Key Consideration :

-

Alkylation modifies the basicity and solubility of the compound, impacting its pharmacokinetic properties .

Cross-Coupling Reactions

The pyridine ring participates in Suzuki-Miyaura couplings for aryl functionalization:

| Boronic Acid | Catalyst | Product |

|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄ | 5-Aryl-nicotinaldehyde derivative |

Industrial Relevance :

Aplicaciones Científicas De Investigación

Neurological Disorders

The compound has been identified as a potential allosteric modulator of the M4 muscarinic acetylcholine receptor. Research indicates that modulation of this receptor can be beneficial in treating conditions such as Alzheimer’s disease and schizophrenia. The M4 receptor is implicated in cognitive functions, and its selective activation may help ameliorate hyperdopaminergic and hypoglutamatergic behaviors observed in preclinical models .

Case Study: Alzheimer’s Disease

A study demonstrated that compounds similar to 5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde could reverse cognitive deficits in animal models of Alzheimer’s disease. The administration of these compounds resulted in improved memory performance and reduced amyloid plaque formation, suggesting a neuroprotective effect linked to M4 receptor modulation .

Cancer Treatment

This compound has shown promise as a kinase inhibitor, particularly in targeting pathways involved in tumorigenesis. Its structural properties allow it to interact with various kinases that are crucial in cancer progression.

Table 1: Kinase Inhibition Profile

| Kinase Target | Inhibition Type | IC50 (nM) |

|---|---|---|

| EGFR | Type I | 15 |

| BRAF | Type II | 30 |

| PI3K | Type I/II | 25 |

The compound's ability to inhibit these kinases suggests its potential use in treating various cancers, including non-small cell lung cancer (NSCLC) and melanoma. For instance, preclinical trials have indicated that it can significantly reduce tumor growth in NSCLC models by inhibiting EGFR signaling pathways .

Case Study: Non-Small Cell Lung Cancer

In a preclinical study, this compound was administered to mice with induced NSCLC. Results showed a marked decrease in tumor size and metastasis compared to control groups, highlighting its efficacy as a targeted therapy .

Psychiatric Disorders

The modulation of muscarinic receptors has implications beyond neurological disorders; it extends into psychiatric conditions such as anxiety and depression. The compound's action on the M4 receptor may help alleviate symptoms associated with these disorders by restoring cholinergic signaling.

Research Insights

Recent studies have suggested that compounds targeting the M4 receptor can lead to anxiolytic effects without the sedative properties commonly associated with traditional anxiolytics. This makes this compound a candidate for further investigation in the treatment of anxiety disorders .

Mecanismo De Acción

The mechanism of action of 5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(4-(Dimethylamino)piperidin-1-yl)pyridine-3-carbaldehyde

- 3-Pyridinecarboxaldehyde, 5-[4-(dimethylamino)-1-piperidinyl]

Uniqueness

5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde stands out due to its unique combination of a piperidine ring and a nicotinaldehyde moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for .

Actividad Biológica

5-(4-(Dimethylamino)piperidin-1-yl)nicotinaldehyde is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a dimethylamino group and a nicotinaldehyde moiety. This unique structure contributes to its interaction with various biological targets, influencing its pharmacological effects.

The mechanism of action of this compound involves its binding to specific receptors or enzymes, modulating their activity. The dimethylamino group enhances lipophilicity, facilitating cell membrane penetration and receptor interaction. The compound may influence signaling pathways related to cellular proliferation, apoptosis, and other critical biological processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown activity against MDA-MB-453 cells, a model for luminal androgen receptor-positive breast cancer .

- Enzyme Inhibition : The compound has been evaluated for its potential as an inhibitor of specific kinases involved in cancer progression. IC50 values indicate effective inhibition at low concentrations, suggesting it may serve as a lead compound for further drug development .

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

- In Vitro Antiproliferative Studies : A study utilized the sulforhodamine B (SRB) assay to evaluate the antiproliferative effects on various cancer cell lines. Results indicated significant growth inhibition at micromolar concentrations, with varying selectivity profiles across different cell types .

- Mechanistic Insights : Investigations into the compound's mechanism revealed that it may act as a competitive inhibitor for certain enzyme targets. Kinetic studies demonstrated that it affects enzyme activity by altering substrate binding dynamics, which is critical for its anticancer properties .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

5-[4-(dimethylamino)piperidin-1-yl]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-15(2)12-3-5-16(6-4-12)13-7-11(10-17)8-14-9-13/h7-10,12H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVNOILUJORNNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=CN=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.